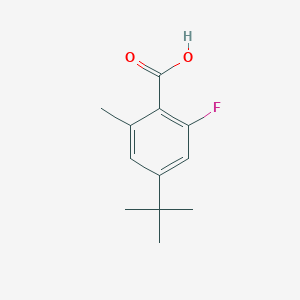
4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-fluoro-6-methylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and flow chemistry techniques can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and tert-butyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Chemistry: 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing new molecules with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorine and tert-butyl groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, fluorinated benzoic acids are known to exhibit anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
4-(Tert-butyl)benzoic acid: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.
2-Fluoro-6-methylbenzoic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-(Tert-butyl)-2-methylbenzoic acid: Lacks the fluorine atom, affecting its chemical reactivity and biological activity.
Uniqueness: 4-(Tert-butyl)-2-fluoro-6-methylbenzoic acid is unique due to the combination of the tert-butyl, fluorine, and methyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15FO2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
4-tert-butyl-2-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15FO2/c1-7-5-8(12(2,3)4)6-9(13)10(7)11(14)15/h5-6H,1-4H3,(H,14,15) |
Clé InChI |
JKDIFXAOKKURQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)F)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


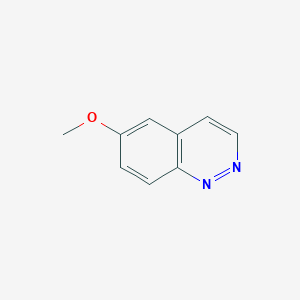
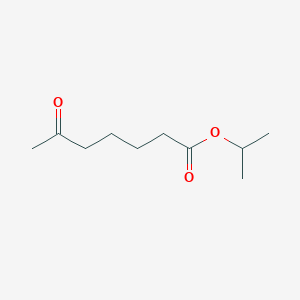
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)
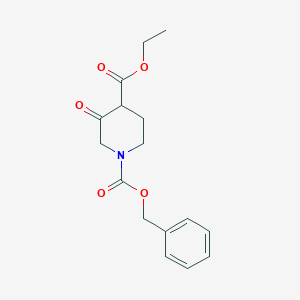

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
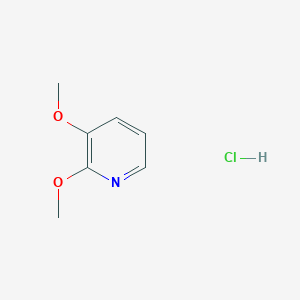
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)

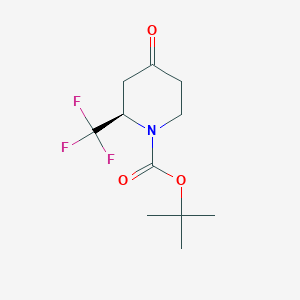
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
